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molecular formula C3H8O.K<br>C3H8KO B1592590 Potassium propan-2-olate CAS No. 6831-82-9

Potassium propan-2-olate

Cat. No. B1592590
M. Wt: 99.19 g/mol
InChI Key: JPQUDQIQRLMROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388106B2

Procedure details

2-(Isopropoxymethyl)oxirane (23.23 g, 25.1 mL, 200 mmol) was dissolved in hexane (20 mL) and placed in reactor. Separately (1.2 g, 20 mmol) of KH was slowly added to (90.1 g, 115 mL, 1.5 Mol) of isopropanol at RT. After deprotonation was complete the solution of potassium isopropoxide in isopropanol was added to the reactor. All operations were performed in a glove box. The reactor was sealed and heated 80° C. for 24 hours. After cooling acetic acid (20 mmols) and ca. 5 g. of powdered talc were added to the reaction mixture followed by filtration through a plug of celite. The solvent was evaporated and the residue distilled under vacuum affording 20.09 g of 1,3-diisopropoxypropan-2-ol.
Quantity
25.1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
potassium isopropoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
talc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
115 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][CH2:5][CH:6]1[CH2:8][O:7]1)([CH3:3])[CH3:2].[CH3:9][CH:10]([CH3:12])[O-:11].[K+].C(O)(=O)C>CCCCCC.C(O)(C)C>[CH:10]([O:11][CH2:8][CH:6]([OH:7])[CH2:5][O:4][CH:1]([CH3:3])[CH3:2])([CH3:12])[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
25.1 mL
Type
reactant
Smiles
C(C)(C)OCC1OC1
Name
Quantity
20 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
potassium isopropoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])C.[K+]
Step Three
Name
Quantity
20 mmol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
talc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Six
Name
Quantity
115 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in reactor
ADDITION
Type
ADDITION
Details
was added to the reactor
CUSTOM
Type
CUSTOM
Details
All operations were performed in a glove box
CUSTOM
Type
CUSTOM
Details
The reactor was sealed
FILTRATION
Type
FILTRATION
Details
followed by filtration through a plug of celite
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OCC(COC(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 20.09 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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